
2-Methylene-1,3-propanediol
Overview
Description
2-Methylene-1,3-propanediol (C₄H₈O₂, MW 88.11) is a bifunctional diol characterized by a central methylene group flanked by two hydroxyl groups. It is a viscous, colorless to pale yellow liquid with a density of 1.081 g/mL (25°C), boiling point of 93–95°C at 2 mmHg, and refractive index of 1.473 . Its CAS number is 3513-81-3, and it is widely utilized in organic synthesis, particularly in palladium-catalyzed cycloalkylations, cross-metathesis reactions, and as a precursor for bioactive molecules .
Preparation Methods
Detailed Preparation Method
Cyclic Acetal Formation
- Reactants: Acrolein and an aliphatic diol (3 to 7 carbon atoms, excluding 2-methylene-1,3-propanediol itself).
- Conditions: Conventional acetalization conditions, typically acid-catalyzed, to form a cyclic acetal intermediate.
- Purpose: The cyclic acetal serves as a substrate for hydroformylation, stabilizing the aldehyde functionality and enabling selective catalytic transformation.
Hydroformylation of Cyclic Acetal
- Catalyst: Rhodium complex catalysts, often with phosphite ligands such as triphenyl phosphite.
- Conditions: Hydroformylation is carried out under controlled temperature and pressure, with rhodium concentrations ranging from 1×10⁻⁶ to 6×10⁻³ g atoms per mole of substrate.
- Outcome: Formation of linear and branched aldehydes derived from the cyclic acetal.
- Notes: The choice of ligand affects the product distribution; for example, triphenyl phosphite is preferred for its high boiling point and ease of separation from products.
Hydrogenation and Hydrolysis
- Process: The aldehydes from hydroformylation are subjected to hydrogenation and hydrolysis.
- Conditions: Temperature range of 30 to 130 °C, hydrogen pressure from 100 to 5000 psig, and water-to-aldehyde molar ratios from 1:1 to 20:1.
- Products: A mixture of 1,4-butanediol, this compound, and other diols.
- Mechanism: Hydrogenation reduces aldehydes to alcohols, while hydrolysis breaks acetals to release diols.
Separation and Recycling
- Separation: The mixture is separated by distillation or other purification methods to isolate this compound and other diols from 1,4-butanediol.
- Recycling: The isolated this compound and other diols are recycled back to the acetal formation step to react with acrolein, increasing the concentration of the target diol in subsequent cycles.
- Efficiency: After multiple recycling cycles (e.g., 15 to 25), the content of this compound in the feed mixture can exceed 75% to 90%, enhancing overall yield and purity.
Data Table Summarizing Key Process Parameters
Step | Reactants/Conditions | Catalyst/Notes | Products/Outcome |
---|---|---|---|
1. Cyclic Acetal Formation | Acrolein + aliphatic diol (C3-C7) | Acid catalyst, conventional conditions | Cyclic acetal intermediate |
2. Hydroformylation | Cyclic acetal, syngas (CO + H2) | Rhodium complex (1×10⁻⁶ to 6×10⁻³ g atoms/mol), triphenyl phosphite ligand preferred | Linear and branched aldehydes of acetal |
3. Hydrogenation & Hydrolysis | Aldehydes + H2 + H2O, 30-130 °C, 100-5000 psig | Conventional hydrogenation catalysts | 1,4-butanediol, this compound, other diols |
4. Separation & Recycling | Distillation and purification | Recycling of diols to step 1 | Enriched this compound product |
Research Findings and Optimization Notes
- The hydroformylation step is critical for controlling the ratio of linear to branched aldehydes, which directly affects the yield of this compound.
- Higher hydroformylation pressures tend to decrease the linear to branched aldehyde ratio, favoring increased production of the target diol.
- Ligand choice in the rhodium catalyst system influences catalyst stability and product separation efficiency; triphenyl phosphite is advantageous due to its high boiling point and ease of removal from the product stream.
- Recycling the diol mixture significantly improves the concentration of this compound in the feed, reducing raw material costs and improving process sustainability.
- The process is designed to integrate with the production of 1,4-butanediol, allowing co-production and efficient use of intermediates.
Physical and Chemical Properties Relevant to Preparation
Property | Value | Source/Notes |
---|---|---|
Molecular Formula | C4H8O2 | Chemical databases |
Molecular Weight | 88.11 g/mol | Chemical databases |
Boiling Point | 93-95 °C at 2 mmHg | Literature data |
Density | 1.07 - 1.08 g/mL at 20-25 °C | Experimental data |
Flash Point | ~110 °C | Safety data |
Physical Form | Clear, colorless to pale yellow viscous liquid | Commercial suppliers |
These properties influence the choice of reaction conditions and separation techniques during preparation.
Chemical Reactions Analysis
Types of Reactions: 2-Methylene-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohols.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
2-Methylene-1,3-propanediol has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Industry: this compound is employed as a solvent, detergent, and wetting agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylene-1,3-propanediol involves its interaction with molecular targets such as enzymes and receptors. The methylene group in its structure allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones. This reactivity is crucial for its role in synthetic chemistry and biological processes .
Comparison with Similar Compounds
Reactivity in Cyclic Acetal Formation
2-Methylene-1,3-propanediol exhibits distinct reactivity compared to other 1,3-propanediol derivatives due to its electronegative sp²-hybridized central carbon. In the synthesis of 6-membered cyclic acetals with 5-hydroxymethylfurfural (HMF), it achieved a lower yield (66.7%) compared to other derivatives (e.g., 1,3-propanediol, >93% yield). This is attributed to reduced stability of the intermediate acetal .
Table 1: Cyclic Acetal Formation Yields with HMF
Compound | Yield (%) |
---|---|
1,3-Propanediol derivatives | >93 |
This compound | 66.7 |
Table 2: Pd-Catalyzed Reaction Yields
Reaction Type | Yield (%) | Reference |
---|---|---|
Bicyclo[3.3.1]nonenone | 74–92 | |
Tetrahydropyridine formation | 94 |
Table 3: MLD Growth Rates with DEZ
Diol | Growth Rate (Å/cycle) |
---|---|
Ethylene glycol | 0.25–4 |
This compound | 0.25–1.58 |
1,2,4-Benzenetriol | 2.5 |
Limitations in Specific Reactions
- Tsuji–Trost Cyclization : Attempts to use this compound as a substrate failed to yield macrocyclic products, likely due to the hydroxyl group’s poor leaving ability .
- Cross-Metathesis : Residual ruthenium catalysts from Grubbs-type reactions caused decomposition, reducing yields compared to less sensitive diols .
Structural Analogs and Properties
- 2-Methyl-1,3-pentanediol: A longer-chain analog (C₆H₁₄O₂) with enhanced solubility in nonpolar solvents. Its stereoisomers (e.g., (2R,3R)) are used in asymmetric syntheses but lack the methylene group’s reactivity .
Biological Activity
2-Methylene-1,3-propanediol (MPD) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a methylene group attached to a propanediol backbone. Its structural features contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its cytotoxicity and antimicrobial properties.
Cytotoxicity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, haterumalide NA, which incorporates similar structural motifs, has demonstrated IC50 values as low as 0.32 mg/mL against P388 cells . In contrast, biselide A, another related compound, showed reduced toxicity at concentrations up to 50 mg/mL in brine shrimp assays, suggesting that modifications in the molecular structure can influence biological activity and safety profiles .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Certain derivatives have shown promising activity against fungal strains, with minimum inhibitory concentrations (MIC) reported as low as 0.03 mg/mL . This suggests potential applications in treating infections caused by resistant fungal strains.
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies indicate that its action may involve interference with cellular processes such as:
- Cell Cycle Regulation : Compounds related to MPD may induce apoptosis in cancer cells by modulating cell cycle checkpoints.
- Membrane Disruption : Antimicrobial activity may be attributed to the disruption of microbial cell membranes.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of this compound and their evaluation for antitumor activity. The results indicated that certain modifications enhanced cytotoxicity against multidrug-resistant cancer cell lines compared to standard treatments like paclitaxel .
Case Study 2: Antifungal Properties
In another investigation focusing on antifungal efficacy, derivatives of this compound were tested against Candida species. The findings revealed that specific structural modifications significantly improved antifungal potency, suggesting a pathway for developing new antifungal agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylene-1,3-propanediol (MEPO), and how do reaction conditions influence yield?
MEPO is commonly synthesized via alkaline hydrolysis of 3-chloro-2-chloromethylpropene (CCMP). Single-factor experiments identified dimethylformamide (DMF) as the optimal solvent, achieving high selectivity and yield by suppressing side reactions like polymerization . Alternative routes include diacetate derivatives (e.g., this compound diacetate), which serve as intermediates in cross-metathesis reactions for polymer synthesis . Reaction optimization studies highlight the importance of temperature control (e.g., 50–60°C) and stoichiometric ratios to mitigate byproduct formation .
Q. What analytical methods are recommended for characterizing MEPO and its derivatives?
Gas chromatography (GC) is widely used for quantitative analysis of MEPO and intermediates like 3-hydroxypropionaldehyde, with relative standard deviations ≤3.21% . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation, particularly in distinguishing regioisomers (e.g., 20-hydroxy-1,3-propanediol derivatives) based on molecular weight and functional group signatures . High-resolution mass spectrometry (HRMS) further validates synthetic products in complex reactions .
Q. What safety protocols are essential for handling MEPO in laboratory settings?
MEPO is classified as a skin and eye irritant (H315, H319) with a flashpoint of 110°C. Mandatory precautions include:
- Personal protective equipment (PPE): N95 respirators, nitrile gloves, and chemical goggles .
- Ventilation: Use fume hoods during solvent-intensive reactions (e.g., DMF-mediated hydrolysis) .
- Storage: Inflammable liquid storage cabinets, away from oxidizers .
Advanced Research Questions
Q. How does MEPO participate in palladium-catalyzed cascade reactions for natural product synthesis?
MEPO-derived diacetates act as linchpins in Pd(0)-catalyzed allylic alkylation cascades. For example, in the synthesis of huperzine A (an Alzheimer’s drug candidate), MEPO diacetate reacts with β-keto-esters to form six-membered rings via tandem C–C bond formation. Optimized conditions (e.g., 82% yield, 92% enantiomeric excess) require precise ligand selection (e.g., BINAP) and avoidance of electron-withdrawing leaving groups (-Cl, -OBz) to preserve catalytic efficiency .
Q. What mechanistic insights explain MEPO’s role in zwitterionic trimethylenemethane (TMM) generation?
Under Pd catalysis, MEPO generates zwitterionic TMM intermediates, which undergo [3+2] cycloadditions with aldehydes or aldimines to yield 3-methylenecyclopentanols and pyrrolidines. Key steps include:
- Activation : Pd-mediated deprotonation and coordination to the diol.
- Reactivity : TMM’s ambiphilic nature enables dual nucleophilic/electrophilic reactivity, confirmed by DFT studies .
- Steric control : Substituents on the aldimine dictate regioselectivity (e.g., tosyl groups favor pyrrolidine formation) .
Q. How does MEPO enable cross-metathesis strategies in polymer chemistry?
MEPO serves as a diene precursor in olefin cross-metathesis (Grubbs catalysis), forming unsaturated polyesters with tunable thermal properties. For instance, reaction with norbornene derivatives yields polymers with glass transition temperatures (Tg) ranging from −20°C to 120°C, depending on backbone functionalization . Competing pathways (e.g., homometathesis) are suppressed using Hoveyda-Grubbs catalysts in toluene at 40°C .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in MEPO synthesis yields (e.g., 70–95%) arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance hydrolysis efficiency compared to water .
- Catalyst aging : Pd catalysts degrade over time, necessitating fresh batches for reproducibility .
- Byproduct management : Residual chloride ions from CCMP hydrolysis can poison catalysts; ion-exchange resins mitigate this .
Q. Methodological Recommendations
- Reaction optimization : Use design of experiments (DoE) to map temperature, solvent, and catalyst interactions .
- Data validation : Cross-reference GC with <sup>13</sup>C NMR for quantitative accuracy in kinetic studies .
- Safety compliance : Regularly review GHS updates (e.g., MedChemExpress safety sheets) for hazard reclassification .
Properties
IUPAC Name |
2-methylidenepropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYKITVXPZLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063055 | |
Record name | 1,3-Propanediol, 2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-81-3 | |
Record name | 2-Methylene-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3513-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003513813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediol, 2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylenepropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methylene-1,3-propanediol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVG2NNQ7K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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